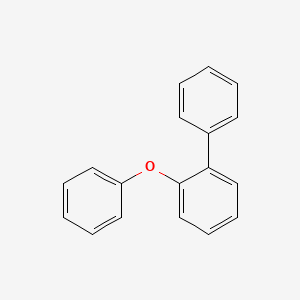
3-Dimethylamino-3'-nitroacrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylamino-3’-nitroacrylophenone is an organic compound with the molecular formula C11H12N2O3 It is known for its unique chemical structure, which includes both a dimethylamino group and a nitro group attached to an acrylophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-3’-nitroacrylophenone typically involves the reaction of dimethylamine with a nitro-substituted acrylophenone precursor. One common method includes the following steps:
Starting Materials: Nitro-substituted benzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Procedure: The nitro-substituted benzaldehyde is first reacted with dimethylamine under reflux conditions to form the intermediate product. This intermediate is then subjected to further reaction with acrylonitrile to yield 3-Dimethylamino-3’-nitroacrylophenone.
Industrial Production Methods
Industrial production of 3-Dimethylamino-3’-nitroacrylophenone follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Dimethylamino-3’-nitroacrylophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Amino-substituted acrylophenone.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted acrylophenones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Dimethylamino-3’-nitroacrylophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-Dimethylamino-3’-nitroacrylophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Dimethylamino-2’-nitroacrylophenone
- 3-Dimethylamino-1-propanol
- 3-Dimethylamino-3’-nitrobenzophenone
Uniqueness
3-Dimethylamino-3’-nitroacrylophenone is unique due to the presence of both a dimethylamino group and a nitro group on the acrylophenone backbone. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBILRLACOBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[(2S)-2-Azaniumyl-4-methylsulfanylbutanoyl]amino]acetate](/img/structure/B7798440.png)






![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)

